molecular formula C10H10N2 B165487 2,3-Diaminonaphthalene CAS No. 771-97-1

2,3-Diaminonaphthalene

Cat. No. B165487
CAS RN: 771-97-1
M. Wt: 158.2 g/mol
InChI Key: XTBLDMQMUSHDEN-UHFFFAOYSA-N
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Description

2,3-Diaminonaphthalene (DAN) is also known as 2,3-Naphthalenediamine. It is one of the isomers of naphthalene bearing two amino groups, which are also called naphthalenediamines . It is a highly selective colorimetric and fluorometric reagent for selenium detection and also used for the fluorometric determination of nitrite .


Synthesis Analysis

2,3-Diaminonaphthalene is usually prepared by reducing the nitronaphthalene derivative and aminating the subsequent hydroxynaphthalene derivative . In one study, 2-aryl-1H-naphtho[2,3-d]imidazole derivatives were synthesized by condensing 2,3-diaminonaphthalene with variously substituted aldehydes .


Molecular Structure Analysis

The molecular formula of 2,3-Diaminonaphthalene is C10H10N2, and its molecular weight is 158.20 .


Chemical Reactions Analysis

2,3-Diaminonaphthalene reacts with nitrite to form fluorescent 1H-naphthotriazol . It also reacts with selenite to form 4,5-benzopiazselenol which is detectable via absorptiometry or fluorometry .


Physical And Chemical Properties Analysis

2,3-Diaminonaphthalene is a solid at room temperature. It has a melting point of 198-200 °C. It is slightly soluble in water, but soluble in ether and ethanol .

Scientific Research Applications

Corrosion Inhibition

2,3-Diaminonaphthalene (2,3-DAN) has been studied for its role in inhibiting corrosion, particularly in aluminium. Research shows that 2,3-DAN, especially when combined with iodide ions, effectively inhibits aluminium corrosion in hydrochloric acid environments. This inhibition efficiency increases with the concentration of 2,3-DAN. The experimental data suggest that 2,3-DAN molecules adsorb onto metal surfaces, enhancing corrosion resistance. This process follows the Freundlich adsorption isotherm, and quantum chemical parameters further support these findings (Obot, Obi-Egbedi, & Umoren, 2009).

Fluorometric Detection in Biological and Environmental Samples

2,3-Diaminonaphthalene has been extensively utilized in the fluorometric detection of nitrite ions in biological and environmental samples. The compound has been immobilized in various matrices, such as porous silicate glass, to create sensitive fluorescence-based sensors for specific measurements of nitrite at submicromolar concentrations without additional sample pretreatment (Martínez-Tomé, Esquembre, Mallavia, & Mateo, 2008).

Determination of Selenium in Plant Material

2,3-Diaminonaphthalene is used in methods for determining selenium in plant material. Isotopic dilution techniques are employed to account for loss at different stages of the procedure. The method involves oxidizing plant material and using 2,3-Diaminonaphthalene as a reagent for selenium detection (Cukor, Walzcyk, & Lott, 1964).

Electrochemiluminescence Studies

Electrochemiluminescence (ECL) studies involving 2,3-DAN have revealed significant responses when combined with specific metal ions like Au+, Fe+3, and V+5. These reactions, investigated in detail, show potential for ionic detection in low ppm ranges, utilizing a fixed level of 2,3-DAN (Bruno, 1998).

Fluorometric Detection of Nitric Oxide

2,3-DAN is used to detect nitrite and nitric oxide in biological fluids. A novel method involving β-cyclodextrin enhances the sensitivity of this process, allowing for quantification of nitric oxide at physiological pH. The inclusion of 2,3-DAN into β-cyclodextrin does not hinder the formation of the fluorescent product, improving its fluorescence quantum yield even at neutral pH (Esquembre, Pastor, Mallavia, & Mateo, 2005).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and is suspected of causing cancer .

Future Directions

While 2,3-Diaminonaphthalene is currently used for selenium detection and the fluorometric determination of nitrite, future research may explore other potential applications of this compound .

properties

IUPAC Name

naphthalene-2,3-diamine
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InChI

InChI=1S/C10H10N2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XTBLDMQMUSHDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10N2
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DSSTOX Substance ID

DTXSID4061121
Record name 2,3-Naphthalenediamine
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Molecular Weight

158.20 g/mol
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Physical Description

Powder; [Aldrich MSDS]
Record name 2,3-Diaminonaphthalene
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Vapor Pressure

0.0000293 [mmHg]
Record name 2,3-Diaminonaphthalene
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Product Name

2,3-Diaminonaphthalene

CAS RN

771-97-1
Record name 2,3-Diaminonaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,850
Citations
IB Obot, NO Obi-Egbedi, SA Umoren - Corrosion Science, 2009 - Elsevier
The effect of iodide ions on the inhibitive performance of 2,3-diaminonaphthalene (2,3-DAN) in 1M HCl for aluminium corrosion has been studied using hydrogen evolution (gasometry) …
Number of citations: 333 www.sciencedirect.com
Y Shen, Q Zhang, X Qian, Y Yang - Analytical chemistry, 2015 - ACS Publications
Nitrite is a heavily assayed substrate in the fields of food safety, water quality control, disease diagnosis, and forensic investigation and more recently in basic biological studies on nitric …
Number of citations: 79 pubs.acs.org
JH Walkinson - Analytical chemistry, 1966 - ACS Publications
Submicrogram amounts of selenium in a large number of biological sam-ples were determined fluorometrically by 2, 3-diaminonaphthalene after digestion in nitric and perchloric acids. …
Number of citations: 891 pubs.acs.org
IB Obot, NO Obi-Egbedi - Surface Review and Letters, 2008 - World Scientific
The inhibitive effect of 2,3-diaminonaphthalene (2,3-DAN) for corrosion of aluminum in 1 M HCl was investigated using hydrogen evolution technique at 30 and 40C. Quantum chemical …
Number of citations: 125 www.worldscientific.com
R Hasunuma, T Ogawa, Y Kawanishi - Analytical Biochemistry, 1982 - Elsevier
Nanogram amounts of selenium in biological material were determined fluorometrically using 2,3-diaminonaphthalene after digestion with nitric-perchloric acids. Linear relationship …
Number of citations: 105 www.sciencedirect.com
X Ji, TC Hollocher - Applied and environmental microbiology, 1988 - Am Soc Microbiol
The mechanism by which Escherichia coli can catalyze the nitrite-dependent nitrosation of 2,3-diaminonaphthalene (DAN), with formation of the corresponding fluorescent triazole, was …
Number of citations: 82 journals.asm.org
AK Nussler, M Glanemann, A Schirmeier, L Liu… - Nature protocols, 2006 - nature.com
We describe a step-by-step protocol for measuring the stable products of the nitric oxide (NO) pathway: nitrite, nitrite plus nitrate and nitrate. This described protocol is easy to apply and …
Number of citations: 89 www.nature.com
MC Carré, B Mahieuxe, JC André, ML Viriot - Analusis, 1999 - analusis.edpsciences.org
One of the fluorimetric methods for nitrite determination is based on the reaction of nitrite ions with 2, 3-diaminonaphthalene (DAN) to form fluorescent 1-[H]-naphthotriazole. The …
Number of citations: 19 analusis.edpsciences.org
R Esquembre, I Pastor, R Mallavia, CR Mateo - Journal of Photochemistry …, 2005 - Elsevier
The aromatic diamino compound 2,3-diaminonaphthalene (DAN) has been used in numerous occasion to detect nitrite and nitric oxide in biological fluids; however, the sensitivity of this …
Number of citations: 24 www.sciencedirect.com
J Yang, F Huang, M Wang, X Wu, C Sun - Spectrochimica Acta Part A …, 2002 - Elsevier
The molecular recognition properties of calixarenes to 2,3-diaminonaphthalene (DAN) were investigated. We found that the fluorescence emission of DAN has a blue shift after p-…
Number of citations: 18 www.sciencedirect.com

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